molecular formula C12H13Cl3N2 B1423082 (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride CAS No. 1311314-32-5

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Cat. No. B1423082
CAS RN: 1311314-32-5
M. Wt: 291.6 g/mol
InChI Key: ZVZXRVLRQLPZML-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1311314-32-5 . It has a molecular weight of 291.61 and is typically available in powder form . The IUPAC name for this compound is (2-chlorophenyl) (3-pyridinyl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is 1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride , but unfortunately, the available information does not cover six to eight unique applications in detail. The compound has been mentioned in various research contexts, such as in the synthesis of aromatic ketones , and its potential applications in nonlinear optics . However, specific applications are not detailed extensively in the search results.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

(2-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXRVLRQLPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

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